

A Head-to-Head Comparison of VUF11207 and VUF11403 as CXCR7 Agonists

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Compound of Interest

Compound Name: VUF11207

Cat. No.: B12437760

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In the landscape of chemokine receptor research, the atypical chemokine receptor 7 (CXCR7), also known as ACKR3, has garnered significant attention for its role in various physiological and pathological processes, including cancer progression and immune responses. Unlike typical chemokine receptors, CXCR7 does not couple to G proteins but instead signals primarily through the β -arrestin pathway. This unique signaling profile has spurred the development of selective agonists to probe its function. Among these, **VUF11207** and VUF11403, both stemming from a styrene-amide scaffold, have emerged as potent research tools. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.

Quantitative Performance Analysis

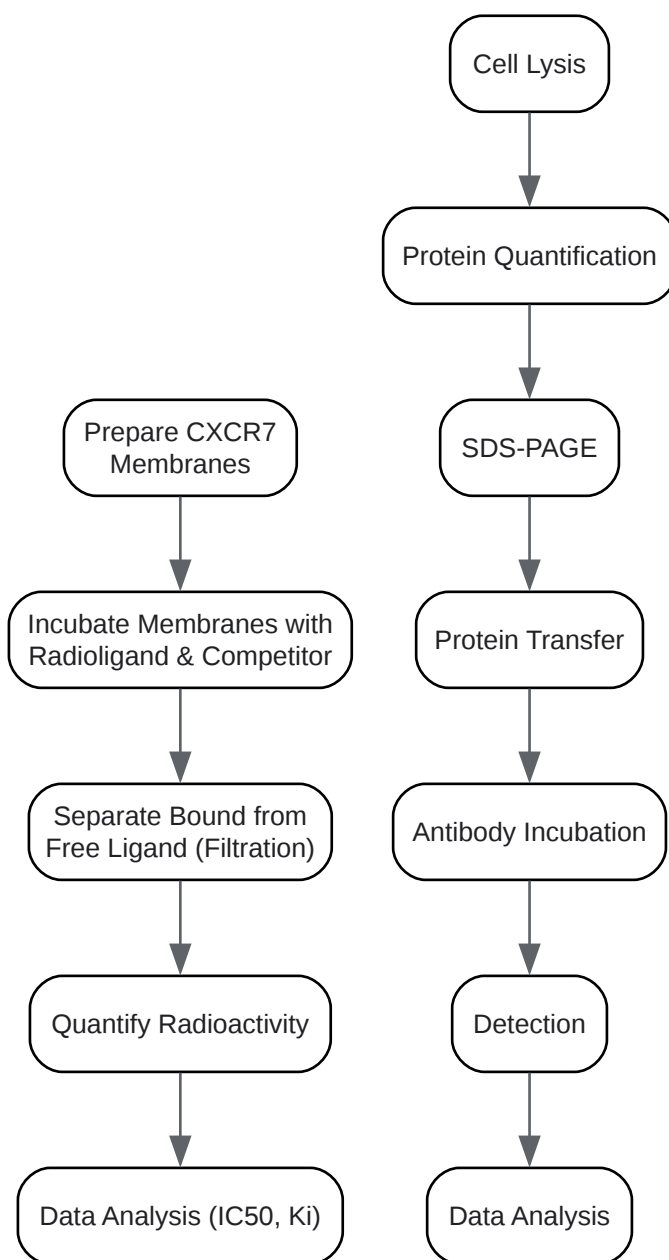
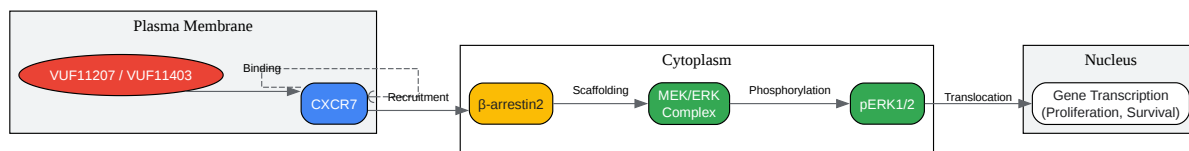
Both **VUF11207** and VUF11403 are high-affinity agonists for CXCR7.^[1] While they exhibit similar modes of action, including the recruitment of β -arrestin2 and induction of receptor internalization, nuanced differences in their potency and efficacy have been observed.^{[1][2]}

Parameter	VUF11207	VUF11403	Reference Compound (CXCL12)
Binding Affinity (pKi)	8.1	High Affinity (within 5.3-8.1 range for the series)	~8.9
β -arrestin2 Recruitment (pEC50)	8.8	Data not available	~8.2
β -arrestin2 Recruitment (EC50)	1.6 nM[3]	Data not available	-
CXCR7 Internalization (EC50)	14.1 nM (higher efficacy)[2]	Lower efficacy than VUF11207[2]	-

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. A higher pKi value signifies a stronger binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), representing the potency of an agonist. A higher pEC50 value indicates greater potency.

CXCR7 Signaling Pathway and Agonist Mechanism of Action

Upon agonist binding, CXCR7 undergoes a conformational change that facilitates the recruitment of β -arrestin2. This interaction initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This β -arrestin-dependent signaling is distinct from the G protein-mediated pathways activated by other chemokine receptors. The recruitment of β -arrestin also triggers the internalization of the receptor-ligand complex, a mechanism that can modulate the extracellular concentration of CXCR7 ligands like CXCL12.



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References

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